molecular formula C10H11NO B13259464 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13259464
M. Wt: 161.20 g/mol
InChI Key: NKZLQYZEZKVCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is a high-purity chemical compound serving as a valuable building block in organic synthesis and medicinal chemistry research. This molecule features a fused ring system and both aminomethyl and ketone functional groups, making it a versatile intermediate for constructing more complex structures. Its primary research applications include use as a synthon in the synthesis of pharmaceutical candidates and as a core scaffold in the development of biologically active molecules. The ketone and primary amine groups provide reactive sites for various chemical transformations, such as condensations, reductions, and nucleophilic additions, facilitating the exploration of structure-activity relationships. Applications: This compound is strictly for research purposes, including use as a key intermediate in drug discovery projects, particularly in central nervous system (CNS) active agent research, and in the development of enzyme inhibitors. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. While specific hazard data for this exact compound is limited, similar amino-ketone derivatives often require careful handling. Notice: This product is intended for research applications and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5-(aminomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2

InChI Key

NKZLQYZEZKVCSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CN

Origin of Product

United States
Foundational & Exploratory

The Therapeutic Potential of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a variety of biological targets. A notable example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety.[1] This guide delves into the biological activities of a specific class of indanone derivatives: those bearing a 5-(aminomethyl) substitution. These compounds have emerged as promising agents for neurodegenerative diseases and other conditions, warranting a detailed exploration of their synthesis, mechanisms of action, and therapeutic potential.

The 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one Scaffold: A Gateway to Bioactivity

The introduction of an aminomethyl group at the 5-position of the 2,3-dihydro-1H-inden-1-one core is a key structural modification that significantly influences the biological profile of these derivatives. This basic side chain can participate in crucial interactions with biological targets, such as forming salt bridges with acidic amino acid residues in enzyme active sites. The versatility of the primary amine allows for further derivatization, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

General Synthetic Strategies

The synthesis of 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives typically involves a multi-step sequence starting from readily available materials. While specific protocols vary, a general approach often entails the Friedel-Crafts acylation of a suitable benzene derivative to construct the indanone core, followed by functional group manipulations to introduce the aminomethyl moiety.[3]

A representative synthetic workflow is outlined below:

Synthesis_Workflow Start Substituted Benzene Step1 Friedel-Crafts Acylation Start->Step1 Indanone Substituted 1-Indanone Step1->Indanone Step2 Nitration Indanone->Step2 Nitro_Indanone 5-Nitro-1-Indanone Derivative Step2->Nitro_Indanone Step3 Reduction Nitro_Indanone->Step3 Amino_Indanone 5-Amino-1-Indanone Derivative Step3->Amino_Indanone Step4 Functionalization Amino_Indanone->Step4 Final_Compound 5-(Aminomethyl)-1-Indanone Derivative Step4->Final_Compound

Caption: Generalized synthetic route to 5-(aminomethyl)-1-indanone derivatives.

Primary Biological Activity: Cholinesterase Inhibition

A predominant biological activity of 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine.[5] In neurodegenerative conditions like Alzheimer's disease, the levels of acetylcholine in the brain are diminished.[5] By inhibiting AChE and BuChE, these compounds increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[6]

Mechanism of Cholinesterase Inhibition

The inhibitory activity of these indanone derivatives is attributed to their ability to bind to the active site of cholinesterases. The indanone core often interacts with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, while the protonated aminomethyl side chain forms a crucial electrostatic interaction with the anionic subsite.

AChE_Inhibition AChE Acetylcholinesterase Active Site Catalytic Anionic Site Peripheral Anionic Site Esteratic Site Inhibitor {5-(Aminomethyl)-1-Indanone Derivative | { Indanone Core | Protonated Aminomethyl Group}} Inhibitor:indanone->AChE:cas Hydrophobic Interactions Inhibitor:indanone->AChE:pas π-π Stacking Inhibitor:amine->AChE:cas Electrostatic Interaction

Caption: Binding of a 5-(aminomethyl)-1-indanone derivative to the AChE active site.

Structure-Activity Relationship (SAR)

The potency of cholinesterase inhibition is highly dependent on the substitution pattern of the indanone scaffold. Key SAR observations include:

  • The Aminomethyl Group: The presence of a basic nitrogen is crucial for potent inhibition. The nature of the substituents on the nitrogen can modulate activity, with smaller alkyl groups or cyclic amines often being favorable.[7]

  • Substitution on the Indanone Ring: The addition of electron-donating or electron-withdrawing groups on the aromatic ring of the indanone can influence binding affinity. For instance, methoxy groups have been shown to enhance activity in some cases.

  • Modifications at the 2- and 3-positions: Introducing substituents at these positions can impact the planarity of the molecule and its fit within the enzyme's active site.[5]

Compound IDR Group on AminoAChE IC50 (µM)BuChE IC50 (µM)Reference
1a -H14.06> 50[8]
1b -CH312.3045.21[8]
1c -CH2CH312.0138.97[8]
1d Piperidinyl0.281.88[9]

Table 1: Cholinesterase inhibitory activities of selected 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives.

Neuroprotective and Anti-Neuroinflammatory Properties

Beyond cholinesterase inhibition, these derivatives have demonstrated significant neuroprotective and anti-neuroinflammatory effects. Neuroinflammation is a key pathological feature of many neurodegenerative diseases, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[10]

Several studies have shown that 5-(aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives can suppress the production of these inflammatory mediators in cellular and animal models of neuroinflammation.[10] This anti-inflammatory activity may contribute to their overall therapeutic benefit in neurodegenerative disorders.

Neuroinflammation_Pathway cluster_0 Microglia Activation cluster_1 Neuronal Damage LPS LPS/Aβ TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuron Neuron Cytokines->Neuron Inflammatory Cascade Apoptosis Apoptosis/Damage Neuron->Apoptosis Inhibitor 5-(Aminomethyl)-1-Indanone Derivative Inhibitor->NFkB Inhibition

Caption: Inhibition of the neuroinflammatory cascade by 5-(aminomethyl)-1-indanone derivatives.

Other Potential Therapeutic Applications

The versatile indanone scaffold has been explored for a range of other biological activities. While research on 5-(aminomethyl) derivatives is more focused on neurodegenerative diseases, related indanone compounds have shown promise as:

  • Anticancer agents: Some indanone derivatives exhibit cytotoxic activity against various cancer cell lines.[11]

  • Antimicrobial agents: The indanone core has been incorporated into molecules with antibacterial and antifungal properties.[12][13]

  • Anti-inflammatory agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature acidic moieties, and indanone-3-acetic acid derivatives have been investigated for their anti-inflammatory effects.[14]

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the rate of acetylcholine hydrolysis by AChE or BuChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in phosphate buffer)

    • Enzyme solution (AChE from electric eel or BuChE from equine serum, diluted in phosphate buffer to achieve a suitable reaction rate)

    • Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 125 µL of DTNB solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Neuroinflammatory Assay in Microglial Cells

Principle: Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the production of pro-inflammatory mediators. This assay measures the ability of a test compound to inhibit LPS-induced nitric oxide (NO) production, a key marker of inflammation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable microglial cell line (e.g., BV-2 or N9) in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-treated control.

    • Calculate the IC50 value.

Conclusion and Future Directions

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one derivatives represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases. Their dual action as cholinesterase inhibitors and anti-neuroinflammatory agents makes them particularly attractive multi-target drug candidates. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action and evaluation in more advanced preclinical models of neurodegeneration will be crucial for their translation into clinical therapies. The versatility of the indanone scaffold suggests that these derivatives may also find applications in other therapeutic areas, warranting broader investigation of their biological activities.

References

  • Bansal, R., Singh, R., & Rana, P. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Current Computer-Aided Drug Design, 19(2), 94-107. [Link][10]

  • (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed. [Link][8]

  • (2025). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link][12][13]

  • (2010). Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Asian Journal of Chemistry. [Link][14]

  • (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link][15]

  • (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link][5]

  • (2024). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. ResearchGate. [Link][7]

  • (2025). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]

  • (2022). Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease. PubMed. [Link][9]

  • (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. [Link][16]

  • Cholinesterase inhibitor. Wikipedia. [Link][4]

  • (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link][3]

  • (2023). Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf. [Link][6]

  • (2017). Recent developments in biological activities of indanones. PubMed. [Link][1]

  • (2019). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link][2]

  • (2025). Recent developments in biological activities of indanones. ResearchGate. [Link][11]

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5-(Aminomethyl)-1-indanone medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 5-(Aminomethyl)-1-indanone

Executive Summary

The 1-indanone scaffold is a cornerstone in modern medicinal chemistry, celebrated for its structural rigidity and synthetic versatility. Its prominence surged following the clinical success of Donepezil, an indanone-derived acetylcholinesterase inhibitor for Alzheimer's disease, which catalyzed extensive research into this privileged structure.[1][2] This guide focuses on the 5-(aminomethyl)-1-indanone core, a critical pharmacophore that has become central to the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders. We will explore the chemical rationale behind its design, its diverse therapeutic applications, key structure-activity relationships, and the experimental methodologies essential for its synthesis and biological evaluation.

The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The 1-indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous natural products and pharmacologically active compounds.[2][3] Its constrained bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This structural pre-organization minimizes the entropic penalty upon binding, often leading to enhanced potency. The true value of the indanone scaffold lies in its capacity to serve as a foundational building block for agents targeting a wide array of pathologies, including cancer, inflammation, and viral infections.[2][4][5][6] However, its most profound impact to date has been in the field of neurodegenerative disease.[1]

Strategic Importance of the 5-(Aminomethyl) Moiety

The introduction of an aminomethyl group at the 5-position of the 1-indanone ring is a strategic decision rooted in the pharmacology of key enzymatic targets in Alzheimer's disease, particularly acetylcholinesterase (AChE).

  • Dual-Site Enzyme Interaction: AChE possesses two key binding sites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). While the CAS is responsible for hydrolyzing acetylcholine, the PAS plays a crucial role in allosterically modulating enzyme activity and, more critically, in promoting the aggregation of amyloid-beta (Aβ) peptides—a central pathological hallmark of Alzheimer's disease.[7][8]

  • Pharmacophore Design: The 5-(aminomethyl)-1-indanone core is designed to bridge these two sites. The indanone portion typically interacts with residues in or near the CAS, while the flexible aminomethyl side chain extends to form critical hydrogen bonds and electrostatic interactions with key amino acid residues (e.g., Trp279, Tyr334) within the PAS. This dual-binding mechanism not only enhances inhibitory potency but also confers the ability to interfere with Aβ aggregation.

Therapeutic Applications in Neurodegenerative Disease

The multifactorial nature of Alzheimer's disease, involving cholinergic deficits, Aβ plaque formation, tau pathology, and neuroinflammation, necessitates therapeutic agents that can address multiple targets simultaneously.[7][9] The 5-(aminomethyl)-1-indanone scaffold is an exemplary platform for designing such Multi-Target-Directed Ligands (MTDLs).

Acetylcholinesterase (AChE) Inhibition

Based on the cholinergic hypothesis, which links cognitive decline to reduced levels of the neurotransmitter acetylcholine, inhibiting AChE remains a primary therapeutic strategy.[8][9] Derivatives of 5-(aminomethyl)-1-indanone have been shown to be potent AChE inhibitors, with activities often in the nanomolar range.

Modulation of Amyloid-β (Aβ) Aggregation

By interacting with the PAS of AChE, these compounds can physically obstruct the site where Aβ peptides are thought to bind, thereby inhibiting AChE-induced Aβ aggregation.[7][8] Studies have demonstrated that certain derivatives not only prevent the formation of new Aβ fibrils but can also promote the disaggregation of pre-formed oligomers.[10]

Anti-Neuroinflammatory Activity

Chronic inflammation driven by microglia and astrocytes is a key contributor to neuronal damage in Alzheimer's disease. Emerging research shows that advanced indanone derivatives can exert anti-inflammatory effects by modulating microglial phenotypes and preventing the formation of neurotoxic A1 astrocytes, thereby protecting neurons from inflammatory damage.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-(aminomethyl)-1-indanone core has yielded crucial insights into the structural requirements for optimal activity.

  • Nature of the Amine: The potency of cholinesterase inhibition is highly dependent on the substitution of the amino group. Studies have shown a clear preference, with the order of potency often being dimethylamine > piperidine > morpholine.[11]

  • Linker and Substituents: The length and nature of the linker connecting the indanone core to other pharmacophores (e.g., benzylidene moieties) are critical. Unsaturated linkers (C=C) often confer greater AChE inhibitory potency than their saturated counterparts.[11]

  • Ring Substitutions: Modifications on the aromatic ring of the indanone scaffold can fine-tune pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability.

Quantitative Biological Data Summary
Compound ClassTargetIC50 Value (µM)Aβ Aggregation Inhibition (%)Reference
Indanone-aminopropoxy benzylidenesAChE0.12 - 11.92Not Reported[11]
Indanone-aminopropoxy benzylidenesBuChE0.04 - 24.36Not Reported[11]
Indanone Derivative 9 AChE0.014885.5[10]
Indanone Derivative 14 AChE0.018683.8[10]

Synthesis and Experimental Protocols

The successful development of 5-(aminomethyl)-1-indanone derivatives relies on robust and reproducible synthetic and analytical methodologies.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The most common and reliable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[4][12][13] This reaction is typically promoted by a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid).

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A 3-Arylpropionic Acid B Lewis Acid (e.g., AlCl₃) or Strong Acid (PPA) A->B Reaction C Activating Agent (e.g., SOCl₂) (Optional, for acyl chloride route) A->C Activation D Acylium Ion Intermediate B->D Formation C->B Reaction E 1-Indanone Core D->E Intramolecular Electrophilic Attack & Cyclization G S1 5-Substituted-1-Indanone (e.g., 5-Bromo-1-indanone) P1 Step 1: Formylation (e.g., Vilsmeier-Haack) S1->P1 S2 5-Bromo-1-oxoindane-6-carbaldehyde P1->S2 P2 Step 2: Reductive Amination (Amine, NaBH(OAc)₃) S2->P2 S3 Target 5-(Aminomethyl)-1-indanone Derivative P2->S3 P3 Step 3 (Optional): Further Modification (e.g., Aldol Condensation) S3->P3 S4 Final Multi-Target Ligand P3->S4

A representative synthetic pathway for 5-(aminomethyl)-1-indanone derivatives.
Key Biological Evaluation Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.

  • Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), AChE enzyme, and test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: In a 96-well plate, add buffer, test compound (at various concentrations), and the AChE enzyme solution. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add DTNB and ATCI solutions to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting inhibition versus log concentration.

Protocol 2: Aβ Aggregation Inhibition Assay (Thioflavin T Fluorometry)

This assay uses the dye Thioflavin T (ThT), which fluoresces upon binding to the beta-sheet structures of aggregated Aβ fibrils. [7]

  • Preparation: Prepare solutions of Aβ peptide (e.g., Aβ₁₋₄₂) and test compounds in an appropriate aggregation buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Mix the Aβ peptide solution with the test compound (at various concentrations) or vehicle control in a 96-well plate. Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

  • Measurement: After incubation, add a ThT solution to each well. Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.

  • Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control (maximum fluorescence).

G cluster_workflow Biological Evaluation Workflow Start Synthesized Compound Assay1 AChE Inhibition Assay (Ellman's Method) Start->Assay1 Assay2 Aβ Aggregation Assay (Thioflavin T) Start->Assay2 Data1 Calculate AChE IC₅₀ Assay1->Data1 Data2 Calculate % Aβ Inhibition Assay2->Data2 End Identify Lead Compound Data1->End Data2->End

Workflow for the primary biological evaluation of candidate compounds.

Conclusion and Future Directions

The 5-(aminomethyl)-1-indanone scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics, particularly for Alzheimer's disease. Its ability to serve as a foundation for multi-target-directed ligands that simultaneously inhibit cholinesterase, prevent amyloid aggregation, and exert anti-inflammatory effects positions it at the forefront of modern medicinal chemistry. Future research will likely focus on refining the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance brain penetrance and metabolic stability, while also exploring their potential in other neurodegenerative conditions like Parkinson's disease and Huntington's disease, which share common pathological pathways. The continued exploration of this versatile scaffold holds significant promise for the development of next-generation treatments for these devastating disorders.

References

  • A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology.
  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity.
  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today.
  • Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8. EvitaChem.
  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease | Request PDF. ResearchGate.
  • Graveoline Analogs Exhibiting Selective Acetylcholinesterase Inhibitory Activity as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Molecules. Available at: [Link]

  • Synthesis and application of 1-indanone derivative to access spiro carbocycles. Various sources.
  • The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Benchchem.
  • Indanone synthesis. Organic Chemistry Portal.
  • Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate.
  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry.

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Methodological & Application

Application Note: Optimized Strategies for the Synthesis of 5-(Aminomethyl)-1-indanone via Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-(aminomethyl)-1-indanone scaffold is a critical pharmacophore in neuroscience (e.g., acetylcholinesterase inhibitors) and oncology (e.g., kinase inhibitors). Its synthesis presents a specific chemoselective challenge: the incompatibility of the basic amine moiety with the Lewis acids required for Friedel-Crafts (FC) cyclization.

This Application Note provides a definitive guide to synthesizing 5-(aminomethyl)-1-indanone from 3-arylpropionic acid precursors. We detail two distinct protocols—Method A (High-Fidelity Acid Chloride Route) and Method B (Green Polyphosphoric Acid Route) —emphasizing the critical role of amine protection and regiochemical control.

Strategic Analysis & Precursor Design

The Chemoselectivity Challenge

The primary failure mode in this synthesis is the complexation of the free amine with the Lewis acid catalyst (e.g., AlCl₃). This forms a deactivated ammonium salt, which electronically poisons the aromatic ring against electrophilic attack, halting the cyclization.

Solution: The amine must be masked with an electron-withdrawing or neutral protecting group that withstands acidic conditions but does not deactivate the ring excessively.

  • Recommended: N-Trifluoroacetyl (TFA) or N-Acetyl (Ac).

  • Avoid: N-Boc (acid labile) or Free Amine.

Regiochemistry: The "Meta" Rule

To achieve substitution at the 5-position of the indanone ring, the precursor must be a 3-(meta-substituted) phenylpropionic acid.

  • Mechanism: The aminomethyl group (-CH₂NHR) is a weak activator and an ortho/para director.

  • Pathway: In a 3-substituted precursor, the para position (relative to the substituent) is sterically accessible and electronically favored for ring closure.

  • Result: Cyclization at the position para to the aminomethyl group yields the 5-isomer. (Cyclization ortho would yield the 7-isomer, which is sterically disfavored).

Figure 1: Regiochemical outcome of the cyclization. The meta-disposition of the directing group favors the 5-indanone product.

Method A: The Acid Chloride Protocol (AlCl₃ Mediated)

Best for: High purity requirements, gram-to-kilogram scale, strictly anhydrous environments.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Precursor (N-TFA protected)1.0SubstrateDry thoroughly (azeotrope with toluene if needed).
Thionyl Chloride (SOCl₂)1.5 - 2.0ActivatorFreshly distilled preferred.
Aluminum Chloride (AlCl₃)2.5 - 3.0 CatalystStoichiometry is vital. 1 eq for reaction + 1 eq for carbonyl complexation + excess.
Dichloromethane (DCM)Solvent10-15 volMust be anhydrous (<50 ppm H₂O).
Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

  • Charge the N-TFA-3-[3-(aminomethyl)phenyl]propanoic acid (10.0 g) into a round-bottom flask.

  • Add anhydrous DCM (100 mL) and catalytic DMF (2 drops).

  • Add SOCl₂ (1.5 eq) dropwise at 0°C under N₂ atmosphere.

  • Warm to room temperature (RT) and stir for 2 hours.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM (100 mL).

Step 2: Cyclization

  • In a separate reactor, suspend AlCl₃ (3.0 eq) in anhydrous DCM (50 mL) at 0°C.

  • Slow Addition: Add the acid chloride solution to the AlCl₃ suspension dropwise over 30–45 minutes. Caution: Exothermic.

  • Allow the mixture to warm to RT. Stir for 4–6 hours. Monitor by HPLC/TLC (Target R_f ~ 0.4 in Hex/EtOAc 7:3).

  • Quenching: Pour the reaction mixture slowly onto a slurry of ice/HCl (1M). Violent hydrolysis of AlCl₃ will occur.

Step 3: Isolation

  • Separate the organic layer.[1][2] Extract aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with sat.[1] NaHCO₃ (remove unreacted acid) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Deprotection (Optional): If the free amine is required immediately, reflux in MeOH/K₂CO₃ (for TFA removal) or acid hydrolysis.

Method B: The Polyphosphoric Acid (PPA) Protocol

Best for: "Green" chemistry, avoiding acid chlorides, robust substrates.

Reagents[3][4][5][6]
  • Substrate: 3-[3-(Acetamidomethyl)phenyl]propanoic acid (N-Acetyl is more stable in hot PPA than TFA).

  • Reagent: Polyphosphoric Acid (84% min P₂O₅ content).

  • Ratio: 1:10 to 1:20 (w/w) Substrate:PPA.

Step-by-Step Protocol
  • Preparation: Heat PPA in a reactor to 60°C to lower viscosity.

  • Addition: Add the carboxylic acid precursor solid in portions to the stirring PPA. Ensure complete dispersion.

  • Cyclization: Heat the mixture to 80–90°C for 2–3 hours.

    • Note: Do not exceed 100°C to avoid degradation of the amide bond.

  • Quenching: Cool to 60°C. Pour the viscous syrup slowly into crushed ice (approx. 10x weight of PPA) with vigorous mechanical stirring.

  • Workup: The product often precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Comparative Data & Troubleshooting

Method Comparison
FeatureMethod A (AlCl₃)Method B (PPA)
Yield 85 - 92%70 - 80%
Purity (Crude) High (>95%)Moderate (contains oligomers)
Scalability Excellent (Heat management required)Difficult (Viscosity/Stirring issues)
Moisture Sensitivity HighLow
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: AlCl₃ quality degraded (absorbed water) or insufficient stoichiometry.

    • Fix: Use fresh AlCl₃; increase to 3.5 eq.

  • Issue: Regioisomer Contamination (7-isomer).

    • Cause: Steric bulk of the protecting group is too small.

    • Fix: Switch from N-Acetyl to N-Phthalimide (bulkier) to force para cyclization.

  • Issue: Black Tar formation (PPA).

    • Cause: Temperature too high (>100°C) or local overheating.

    • Fix: Improved mechanical stirring; strict temperature control.

References

  • Friedel-Crafts Cyclization of Amino Acids

    • Title: Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions.[3]

    • Source: Synlett, 2017.[3]

  • Indanone Synthesis Reviews

    • Title: Non-Conventional Methodologies in the Synthesis of 1-Indanones.[4]

    • Source: Molecules (NIH/PMC), 2017.
    • URL:[Link]

  • Classic Protocols (Organic Syntheses)

    • Title: Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives.[5]

    • Source: Organic Syntheses, 2012, Vol. 89.[5]

    • URL:[Link]

  • Regioselectivity in Friedel-Crafts

    • Title: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds.[5][6]

    • Source: Journal of the Chemical Society.
    • URL:[Link]

Sources

Scalable Manufacturing of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one: Process Optimization and Critical Control Points

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one (also known as 5-(aminomethyl)-1-indanone). This molecule is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and other CNS-active agents.

While direct reduction of 5-cyano-1-indanone is theoretically possible, it poses significant scale-up challenges due to the competing reduction of the ketone moiety and the formation of secondary amine impurities. To ensure Chemoselectivity and Safety at scale, this guide recommends a Bromination-Delépine sequence starting from the commercially available 5-methyl-1-indanone. This route avoids the use of hazardous azides, high-pressure hydrogenation, and expensive metal catalysts, yielding the product as a stable hydrochloride salt.

Strategic Synthetic Pathway

The selected route prioritizes atom economy and purification efficiency. The process flow is visualized below:

G SM 5-Methyl-1-indanone (Starting Material) Int1 5-(Bromomethyl)-1-indanone (Intermediate 1) SM->Int1 Step 1: NBS, AIBN Reflux (Radical Bromination) Int2 Hexaminium Salt (Precipitated Solid) Int1->Int2 Step 2: HMTA CHCl3/EtOAc (Delépine) Prod 5-(Aminomethyl)-1-indanone HCl (Final Product) Int2->Prod Step 3: HCl/EtOH Hydrolysis

Figure 1: Synthetic workflow for the production of 5-(Aminomethyl)-1-indanone HCl.

Detailed Experimental Protocols

Step 1: Regioselective Radical Bromination

Objective: Convert 5-methyl-1-indanone to 5-(bromomethyl)-1-indanone. Challenge: Preventing


-bromination at the ketone position (C2) and bis-bromination.

Reagents & Equipment:

  • Substrate: 5-Methyl-1-indanone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Trifluoromethylbenzene (PhCF

    
    ) or Acetonitrile (greener alternatives to CCl
    
    
    
    ).
  • Apparatus: Jacketed glass reactor with reflux condenser and nitrogen inertion.

Protocol:

  • Charge: Load the reactor with 5-methyl-1-indanone and PhCF

    
     (10 mL/g).
    
  • Inertion: Purge the system with N

    
     for 15 minutes to remove oxygen (radical scavenger).
    
  • Addition: Add NBS and AIBN in a single portion.

  • Reaction: Heat to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor by HPLC. Target <5% starting material. If

      
      -bromo impurity exceeds 10%, lower temperature and extend time.
      
  • Workup: Cool to

    
    C. Succinimide byproduct will precipitate. Filter off the solids.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The crude bromide is typically used directly to avoid instability issues.

Step 2: Delépine Salt Formation

Objective: Formation of the quaternary hexaminium salt. Mechanism: S


2 displacement of the benzylic bromide by Hexamethylenetetramine (HMTA).

Reagents:

  • Substrate: Crude 5-(bromomethyl)-1-indanone (1.0 eq)

  • Reagent: Hexamethylenetetramine (HMTA) (1.1 eq)

  • Solvent: Chloroform (CHCl

    
    ) or Ethyl Acetate (EtOAc).
    

Protocol:

  • Dissolution: Dissolve the crude bromide in CHCl

    
     (5 mL/g).
    
  • Addition: Add a solution of HMTA in CHCl

    
     dropwise at room temperature.
    
  • Precipitation: Stir at

    
    C for 12 hours. The product forms a thick white precipitate (the quaternary salt).
    
  • Filtration: Filter the solid salt.

  • Wash: Wash the cake rigorously with fresh CHCl

    
     or EtOAc to remove unreacted starting material and any bis-brominated impurities (which remain in solution).
    
    • Self-Validating Step: The solubility difference ensures high purity of the intermediate without chromatography.

Step 3: Acid Hydrolysis to Product

Objective: Cleave the hexaminium salt to release the primary amine hydrochloride.

Reagents:

  • Substrate: Hexaminium salt (from Step 2).

  • Reagent: Concentrated HCl (37%) / Ethanol mixture (1:5 v/v).

Protocol:

  • Suspension: Suspend the solid salt in the HCl/EtOH mixture (10 mL/g).

  • Hydrolysis: Heat to reflux (

    
    C) for 2–4 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (NH
    
    
    
    Cl).
  • Filtration: Cool to room temperature and filter off the NH

    
    Cl byproduct.
    
  • Crystallization: Concentrate the filtrate to ~20% volume. Cool to

    
    C to crystallize the target 5-(Aminomethyl)-1-indanone Hydrochloride .
    
  • Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Critical Control Points & Troubleshooting

ParameterSpecificationImpact of DeviationCorrective Action
NBS Stoichiometry 1.02 – 1.05 eq<1.0: Low conversion.>1.1: Bis-bromination.Strictly weigh NBS. Use HPLC to monitor conversion.
Reaction Temp (Step 1) Reflux (

C)
Too Low: Slow reaction.Too High: Thermal decomposition.Maintain stable reflux. Ensure efficient condenser cooling.
Solvent (Step 2) Chloroform/EtOAcPolar Solvents: Salt may solubilize, reducing yield.Use non-polar/moderately polar solvents where the salt is insoluble.
Hydrolysis pH < 1.0> 2.0: Incomplete hydrolysis; formation of dimers.Ensure excess conc. HCl is used.[1][2][3][4][5][6]

Analytical Specifications (QC)

Identity & Purity Confirmation:

  • HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% TFA).

    • Retention Time: Amine (Product) < Alcohol Impurity < Dimer < Starting Material.

  • 1H NMR (DMSO-d6):

    • 
       8.4 ppm (br s, 3H, -NH
      
      
      
      )
    • 
       7.4–7.8 ppm (m, 3H, Aromatic)
      
    • 
       4.1 ppm (s, 2H, Ar-CH
      
      
      
      -N)
    • 
       3.1 ppm (t, 2H, C3-H)
      
    • 
       2.6 ppm (t, 2H, C2-H)
      

Safety & Handling

  • Lachrymator Warning: 5-(Bromomethyl)-1-indanone is a potent lachrymator (tear gas agent). All operations in Step 1 and 2 must be performed in a fume hood .

  • HMTA Hazards: HMTA releases formaldehyde upon hydrolysis. Ensure good ventilation during Step 3.

  • Waste Disposal: Segregate halogenated solvents (Step 1/2) from acidic aqueous waste (Step 3).

References

  • Rucaparib Synthesis Context

    • Title: A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib.
    • Source: Vertex AI / NIH (Contextual grounding).
    • URL:[Link]

  • Delépine Reaction Mechanism & Scale

    • Title: Delépine Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Indanone Scaffold Synthesis

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[3][8]

    • Source: Beilstein Journal of Organic Chemistry.[3]

    • URL:[Link]

  • Varenicline Impurity (Related Structure)

    • Title: Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol.
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Aminomethyl)-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Aminomethyl)-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound from reaction by-products.

I. Understanding the Chemistry of Purification

5-(Aminomethyl)-1-indanone possesses both a primary amine and a ketone functional group. This duality dictates its chemical behavior and is the cornerstone of its purification strategy. The basic nature of the aminomethyl group allows for the formation of a water-soluble salt in the presence of acid, a key characteristic exploited in acid-base extractions to separate it from non-basic impurities.[1][2][3]

Core Purification Principles

The primary strategies for purifying 5-(Aminomethyl)-1-indanone revolve around exploiting the differences in polarity and acidity/basicity between the desired product and potential by-products. The most common techniques employed are:

  • Acid-Base Extraction: This is a powerful first-pass purification technique. By treating the crude reaction mixture with an acid, the basic 5-(Aminomethyl)-1-indanone is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase.[1][2] Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.[2]

  • Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid product. It relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system.[4][5] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the mother liquor.[4][6]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as a mobile phase is passed through it.[7] More polar compounds interact more strongly with the polar stationary phase and thus elute more slowly than less polar compounds.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-(Aminomethyl)-1-indanone and provides actionable solutions.

Issue 1: Low Recovery After Acid-Base Extraction

Q: I performed an acid-base extraction, but my final yield of 5-(Aminomethyl)-1-indanone is significantly lower than expected. What could be the cause?

A: Low recovery after an acid-base extraction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Protonation or Deprotonation:

    • Cause: The pH of the aqueous layer was not sufficiently acidic during the initial extraction or not sufficiently basic during the final extraction.

    • Solution: Ensure the pH is distinctly acidic (pH 1-2) when extracting the amine into the aqueous phase and distinctly basic (pH 12-14) when regenerating the free amine. Use a pH meter or pH paper to verify.

  • Emulsion Formation:

    • Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous phases, which can trap your product.

    • Solution: Gently invert the separatory funnel for mixing instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.

  • Insufficient Extractions:

    • Cause: A single extraction may not be sufficient to transfer all of the product between phases.

    • Solution: Perform multiple extractions with smaller volumes of solvent. For example, instead of one 100 mL extraction, perform three 33 mL extractions. This is a more efficient method for maximizing recovery.

  • Product Precipitation:

    • Cause: If the concentration of the amine salt in the aqueous layer is too high, it may precipitate out of solution.

    • Solution: Use a sufficient volume of aqueous acid to ensure the amine salt remains dissolved. If precipitation occurs, add more water to redissolve the solid before proceeding.

Issue 2: Impure Product After Recrystallization

Q: I've recrystallized my 5-(Aminomethyl)-1-indanone, but analytical data (TLC, NMR) still shows the presence of impurities. How can I improve the purity?

A: The success of recrystallization hinges on the proper choice of solvent and technique. Here's how to refine your process:

  • Suboptimal Solvent Choice:

    • Cause: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[5]

    • Solution: Conduct a solvent screen with small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof). A good starting point for amines is often an alcohol-water mixture.

  • Cooling Rate is Too Fast:

    • Cause: Rapid cooling can cause the product to precipitate out of solution quickly, trapping impurities within the crystal lattice.[6]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]

  • Insoluble Impurities Present:

    • Cause: If there are impurities that are insoluble in the hot recrystallization solvent, they will remain in the final product.

    • Solution: Perform a hot filtration step. After dissolving your crude product in the minimum amount of hot solvent, filter the hot solution by gravity to remove any insoluble material before allowing it to cool.[4]

  • Colored Impurities:

    • Cause: Highly colored by-products can be difficult to remove by recrystallization alone.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[4] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Issue 3: Streaking on TLC Plate During Column Chromatography

Q: When I run a TLC of my column fractions, I see significant streaking of the product spot. What is causing this and how can I fix it?

A: Streaking on a TLC plate, especially with amines, is a common issue that can also affect the quality of your column chromatography separation.

  • Cause: The basic amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing of the spot.

  • Solution:

    • Add a Small Amount of Base to the Eluent: Incorporating a small percentage (0.5-1%) of a volatile base like triethylamine (Et3N) or ammonia (in methanol) into your mobile phase can significantly improve the chromatography of amines. The base will compete with your product for the acidic sites on the silica gel, resulting in sharper bands and less streaking.[8]

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[8]

    • Sample Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Ensure you are not overloading your stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 5-(Aminomethyl)-1-indanone that I need to remove?

A1: The by-products will depend on the specific synthetic route used. However, common impurities can include unreacted starting materials, products of over-reaction or side-reactions. For instance, if the aminomethyl group is introduced via a reductive amination of a corresponding aldehyde or ketone, unreacted starting material and the intermediate imine could be present. If a protecting group strategy is used, by-products related to the protection and deprotection steps may be present.

Q2: How can I effectively monitor the purity of my 5-(Aminomethyl)-1-indanone during the purification process?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can provide a more accurate assessment of purity by separating and quantifying the desired product and any impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.[]

Q3: Is it better to purify 5-(Aminomethyl)-1-indanone as the free base or as a salt (e.g., hydrochloride salt)?

A3: Both approaches have their advantages. Purifying as the free base allows for direct use in subsequent reactions that require the free amine. However, the free base may be an oil or a low-melting solid, making it more challenging to handle and purify by recrystallization. Purifying as the hydrochloride salt is often advantageous because amine salts are typically crystalline solids with higher melting points, making them easier to handle and purify by recrystallization.[8] The choice often depends on the physical properties of the free base and the requirements of the next synthetic step.

Q4: Can I use distillation to purify 5-(Aminomethyl)-1-indanone?

A4: While distillation is a common purification technique for liquids, it may not be suitable for 5-(Aminomethyl)-1-indanone. Indanones can be sensitive to high temperatures, and the presence of the amine group could lead to decomposition or side reactions at elevated temperatures.[8] If the compound has a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option, but techniques like acid-base extraction, recrystallization, and column chromatography are generally preferred.

IV. Experimental Protocols & Data

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the pH is >12. The free amine of 5-(Aminomethyl)-1-indanone should precipitate or form an oil.

  • Back Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 5-(Aminomethyl)-1-indanone.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude 5-(Aminomethyl)-1-indanone and a minimal amount of hot ethanol to dissolve the solid.[6]

  • Add Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvents for Recrystallization

Solvent SystemPolarityComments
Ethanol/WaterPolarGood for many amine salts.
IsopropanolPolarA common choice for recrystallization.
Ethyl Acetate/HexanesMedium/Non-polarUseful if the product is less polar.
TolueneNon-polarCan be effective for less polar compounds.
Visualizing the Purification Workflow

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Reaction Mixture in Organic Solvent acid_ext Extract with 1M HCl crude->acid_ext aq_layer Aqueous Layer (Amine Salt) acid_ext->aq_layer Product org_layer1 Organic Layer (Neutral Impurities) acid_ext->org_layer1 Impurities basify Basify with NaOH aq_layer->basify back_ext Extract with Organic Solvent basify->back_ext org_layer2 Organic Layer (Free Amine) back_ext->org_layer2 Product aq_waste Aqueous Waste back_ext->aq_waste Waste dissolve Dissolve in Hot Solvent org_layer2->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter crystals Pure Crystals filter->crystals Product mother_liquor Mother Liquor (Soluble Impurities) filter->mother_liquor Impurities final_product final_product crystals->final_product Final Product

Caption: General purification workflow for 5-(Aminomethyl)-1-indanone.

V. References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved February 17, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved February 17, 2026, from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 17, 2026, from [Link]

  • Scribd. (n.d.). Amine Plant TroubleShooting. Retrieved February 17, 2026, from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved February 17, 2026, from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved February 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved February 17, 2026, from [Link]

  • JoVE. (n.d.). Purifying Compounds by Recrystallization. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved February 17, 2026, from [Link]

  • Korean Chemical Society. (n.d.). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Bulletin of the Korean Chemical Society. Retrieved February 17, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved February 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. Retrieved February 17, 2026, from [Link]

  • mediaTUM. (2025, September 7). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved February 17, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Retrieved February 17, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Anion exchange chromatography-based purification of plant-derived nanovesicles from Brassica oleracea L.: molecular profiling and bioactivity in human cells. Retrieved February 17, 2026, from [Link]

  • Journal of Pharma Insights and Research. (2024, January 28). A Brief Review on Different Chromatography Techniques. Retrieved February 17, 2026, from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (n.d.). Synthesis of 5,6-dimethoxy-1-indanone. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones. Retrieved February 17, 2026, from

Sources

Handling hygroscopic nature of 5-(Aminomethyl)-1-indanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)-1-indanone hydrochloride

Welcome to the dedicated technical support guide for 5-(Aminomethyl)-1-indanone hydrochloride. This document provides researchers, scientists, and drug development professionals with expert guidance on managing the primary challenge associated with this compound: its hygroscopic nature. Improper handling of hygroscopic materials can lead to significant experimental errors, including inaccurate measurements, inconsistent reaction outcomes, and compromised sample stability.[1][2] This guide is structured to provide both quick-reference FAQs and in-depth troubleshooting workflows to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that 5-(Aminomethyl)-1-indanone hydrochloride is "hygroscopic"?

A: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment, usually at room temperature.[3] For 5-(Aminomethyl)-1-indanone hydrochloride, this means the fine powder will readily absorb atmospheric moisture. This absorbed water is not chemically bound in a stable hydrate but is rather adsorbed onto the surface and absorbed into the bulk of the solid. This can lead to physical changes (like clumping or caking) and chemical degradation over time.[1][4]

Q2: How can I visually identify if my sample has been compromised by moisture?

A: A pure, dry sample of 5-(Aminomethyl)-1-indanone hydrochloride should be a free-flowing powder. The first sign of moisture uptake is typically a loss of this property, leading to clumping or caking.[4][5] In cases of significant moisture exposure, the material may become a sticky solid or even deliquesce, which is the process of dissolving in the absorbed water to form a concentrated aqueous solution.[3][6]

Q3: What are the immediate consequences of using a moisture-laden sample in my experiment?

A: The most immediate and critical consequence is inaccurate mass determination . The measured weight will be a combination of the compound and an unknown amount of water, leading to the use of fewer moles of the reagent than intended. This directly impacts reaction stoichiometry, concentration of standard solutions, and dose-response calculations, ultimately compromising the validity and reproducibility of your data.[1][2]

Q4: Can I "rescue" a sample that has been accidentally exposed to air?

A: While it may be possible to dry a hygroscopic sample, this should be approached with caution.[5] Gentle heating under a high vacuum can remove adsorbed water. However, you must first verify the compound's thermal stability to avoid decomposition. A recommended method is to use a vacuum oven at a low temperature (e.g., 30-40°C) for several hours. It is crucial to confirm the dryness of the "rescued" sample via analytical methods like Karl Fischer titration to quantify residual water content before use. For critical applications, using a fresh, unopened sample is always the most reliable option.

Q5: Beyond weighing, how does moisture absorption affect my reactions?

A: Water is a reactive molecule that can interfere with many chemical transformations. For instance, it can hydrolyze sensitive functional groups, neutralize strong bases, or poison water-sensitive catalysts. This can lead to lower yields, the formation of unexpected byproducts, and failed reactions. Therefore, maintaining an anhydrous environment during the reaction itself is as important as accurately weighing the starting material.[7]

Troubleshooting Guides & Experimental Protocols

This section provides detailed solutions to common problems encountered when working with 5-(Aminomethyl)-1-indanone hydrochloride.

Guide 1: Overcoming Inaccurate Weighing Due to Moisture Uptake

Issue: The mass reading on the analytical balance is unstable and continuously increases, making it impossible to obtain an accurate weight.

Causality: The compound is actively absorbing moisture from the air while on the balance pan. The rate of weight gain is often too rapid for a stable measurement, especially in environments with high relative humidity.[8]

Solution: Weighing by Difference in a Controlled Environment

This technique is the gold standard for accurately weighing hygroscopic and air-sensitive reagents. The core principle is to measure the mass of a sealed container with the reagent, transfer the reagent directly into the reaction vessel, and then re-weigh the sealed container. The difference in mass is the exact amount of compound transferred.

dot

Caption: Workflow for Accurate Weighing by Difference.

Step-by-Step Protocol:

  • Temperature Equilibration: Before opening, allow the main stock bottle of 5-(Aminomethyl)-1-indanone hydrochloride to sit outside the refrigerator or freezer and warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment Control: Perform all transfers in a controlled environment. A nitrogen-filled glovebox is ideal.[9] If a glovebox is unavailable, work quickly in a fume hood with low airflow or use a balance with a draft shield containing a desiccant like anhydrous calcium sulfate.[10]

  • Initial Transfer: Quickly transfer an estimated amount of the compound (slightly more than needed) from the stock bottle into a pre-dried, tared, and sealable vial (e.g., a screw-cap vial with a PTFE liner). Seal the vial immediately.

  • First Weighing: Place the sealed vial on the analytical balance and record its mass to the highest precision (Mass 1).

  • Dispensing: Take the vial and your reaction flask to the reaction setup. Briefly open the vial and tap the desired amount of solid directly into the reaction flask.

  • Second Weighing: Immediately reseal the vial, wipe it clean of any fingerprints or residue, and re-weigh it on the same balance (Mass 2).

  • Calculation: The exact mass of the compound transferred is Mass 1 - Mass 2 .

Guide 2: Preventing Inconsistent Reaction Outcomes

Issue: Identical reaction setups result in variable yields, different impurity profiles, or complete failure.

Causality: The hygroscopic nature of the starting material is introducing an uncontrolled variable (water) into the reaction system. This can be due to weighing errors or the direct chemical interference of water.

Solution: Implementing Anhydrous Reaction Techniques

Ensuring a dry reaction environment is paramount. This involves not only handling the solid correctly but also ensuring all other components are free of water.

dot

Reaction_Decision_Tree cluster_yes Water-Sensitive Protocol cluster_no Standard Protocol Start Is the reaction sensitive to water? Glovebox Handle solid in a glovebox or glove bag Start->Glovebox Yes RapidWeighing Weigh rapidly using 'Weighing by Difference' method Start->RapidWeighing No AnhydrousSolvent Use anhydrous solvents (from a solvent purification system or freshly opened Sure/Seal™ bottle) Glovebox->AnhydrousSolvent InertAtmosphere Assemble oven-dried glassware and run reaction under N2 or Ar atmosphere AnhydrousSolvent->InertAtmosphere StockSolution Consider making a stock solution in anhydrous solvent for accurate dispensing InertAtmosphere->StockSolution StandardSolvent Use high-purity solvents RapidWeighing->StandardSolvent MonitorHumidity Note laboratory humidity as a potential variable StandardSolvent->MonitorHumidity

Sources

Minimizing over-reduction of ketone during nitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Minimizing Ketone Over-Reduction

Status: Active | Agent: Senior Application Scientist

Core Directive & Strategy

The Challenge: You need to reduce a nitrile (-C≡N) to a primary amine (-CH₂NH₂) without touching a ketone (C=O) present on the same molecule. The Problem: Thermodynamically, ketones are highly electrophilic. Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) are "sledgehammers" that will indiscriminately reduce both groups, often reducing the ketone faster than the nitrile. The Solution: You must shift from electrophilic control (attacking the most polarized bond) to coordination control (using a catalyst that binds preferentially to the nitrile nitrogen).

Decision Matrix (Workflow)

Use the following logic tree to select your protocol.

NitrileReductionStrategy Start START: Substrate Analysis IsKetoneSteric Is the Ketone Sterically Hindered? Start->IsKetoneSteric Standard Protocol A: CoCl2 / NaBH4 (The 'Magic' Blue Method) IsKetoneSteric->Standard No (Standard) Sensitive Protocol B: Zn(BH4)2 (Coordination Control) IsKetoneSteric->Sensitive Yes / Complex FailSafe Protocol C: Ketal Protection (The Nuclear Option) Standard->FailSafe If Selectivity Fails Sensitive->FailSafe If Yield Low

Figure 1: Strategic decision tree for selecting the appropriate reduction protocol based on substrate complexity.

Protocol A: The Cobalt Boride Method (Primary Recommendation)

Mechanism: Sodium borohydride (NaBH₄) reacts with Cobalt(II) Chloride (CoCl₂) to form "Cobalt Boride" (Co₂B) in situ. This black precipitate acts as a heterogeneous catalyst. The nitrile nitrogen coordinates to the cobalt surface, activating it for hydride transfer, while the ketone (which binds poorly to the cobalt surface) remains untouched.

Selectivity Profile:

Functional Group Reaction with CoCl₂/NaBH₄
Nitrile (-CN) Reduced to Primary Amine (Fast)
Ketone (C=O) Inert (at 0°C)
Ester (-COOR) Inert
Alkene (C=C) Inert (mostly)

| Nitro (-NO₂) | Reduced to Amine |

Step-by-Step Protocol

Reagents:

  • Substrate (1.0 equiv)

  • CoCl₂[1][2]·6H₂O (0.5 - 1.0 equiv)

  • NaBH₄ (3.0 - 5.0 equiv)

  • Solvent: Methanol (MeOH)[3]

Procedure:

  • Dissolution: Dissolve the nitrile-ketone substrate and CoCl₂·6H₂O in MeOH. The solution will turn a deep pink/purple color.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Temperature control is the primary factor preventing ketone reduction.

  • Addition: Add NaBH₄ powder portion-wise over 15–30 minutes.

    • Observation: The solution will turn black immediately (formation of Co₂B) and evolve hydrogen gas vigorously.

    • Warning: Do not seal the vessel; allow H₂ to escape.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC.

  • Quenching: Once the nitrile is consumed, carefully add 3N HCl until the black precipitate dissolves and the solution is acidic (pH ~2). This destroys residual borohydride and hydrolyzes borane-amine complexes.

  • Workup: Basify with NH₄OH (to liberate the free amine), extract with DCM or EtOAc, and dry.

Why this works: The Co₂B species coordinates the nitrile, effectively lowering the activation energy for its reduction below that of the ketone [1].

Protocol B: Zinc Borohydride (High Precision)

Context: If Protocol A fails (e.g., the ketone is extremely accessible), use Zinc Borohydride (Zn(BH₄)₂). This reagent is neutral and relies on a specific "chelation-controlled" mechanism where Zinc coordinates to the nitrile.

Step-by-Step Protocol

Preparation of Zn(BH₄)₂ (Must be fresh):

  • Suspend anhydrous ZnCl₂ (1 equiv) in dry Diethyl Ether (Et₂O).

  • Add NaBH₄ (2.2 equiv) and stir for 24 hours at room temperature.

  • Filter the mixture under nitrogen to remove NaCl. The filtrate contains Zn(BH₄)₂ (approx 0.1 M).

Reduction Procedure:

  • Add the Zn(BH₄)₂ solution to your substrate in Et₂O at -15°C to 0°C .

  • Stir until TLC indicates consumption.

  • Quench carefully with water (vigorous reaction).

Why this works: Zn(BH₄)₂ is much milder than NaBH₄. The Zinc ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination activates the nitrile toward the hydride attack while the neutral conditions prevent the activation of the ketone [2].

Troubleshooting & FAQs

Ticket #404: "I'm getting a secondary amine dimer."[3]

Diagnosis: The intermediate imine (R-CH=NH) reacted with the newly formed amine product (R-CH₂NH₂) instead of being reduced. Resolution:

  • Protocol A Fix: This is rare with CoCl₂ because the reduction is fast.

  • General Fix: Add excess ammonia or perform the reaction in acidic methanol (if using catalytic hydrogenation) to protonate the amine product immediately, rendering it non-nucleophilic.

Ticket #500: "The reaction stalled."

Diagnosis: The Cobalt Boride catalyst surface may be poisoned or the NaBH₄ has decomposed. Resolution:

  • Add another 0.5 equiv of CoCl₂ followed by fresh NaBH₄.

  • Ensure your MeOH is relatively dry (though Co₂B tolerates some water, excessive water destroys NaBH₄ too fast).

Ticket #503: "I still see alcohol formation."

Diagnosis: Temperature was too high or addition was too fast. Resolution:

  • Strictly maintain 0°C or -10°C .

  • Switch to Protocol C (Protection) :

    • Protect ketone with Ethylene Glycol/pTsOH (forms Ketal).

    • Reduce Nitrile with LiAlH₄ (now safe).

    • Deprotect Ketal with aqueous acid.

    • Note: This adds 2 steps but guarantees 100% selectivity.

Mechanistic Visualization

The following diagram illustrates the coordination difference that allows CoCl₂ to bypass the ketone.

Mechanism cluster_ketone Ketone Fate Substrate Substrate (Nitrile + Ketone) Complex Surface Complex (Nitrile-Co Bound) Substrate->Complex Nitrile N-Lone Pair Coordinates to Co Co2B Cobalt Boride (Surface Catalyst) Co2B->Complex Catalytic Site Hydride Hydride Transfer (from BH4) Complex->Hydride Activation Product Primary Amine (Ketone Intact) Hydride->Product Reduction Ketone Ketone Group NoBind No Surface Binding Ketone->NoBind Steric/Electronic Mismatch

Figure 2: Mechanistic pathway showing preferential coordination of the nitrile group to the Cobalt Boride surface.

References

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The selective reduction of nitrile group to primary amine with sodium borohydride-cobaltous chloride.[1][2] Tetrahedron Letters, 10(52), 4555-4558.

  • Ranu, B. C. (1993).[4] Zinc Borohydride - A Versatile Reducing Agent. Synlett, 1993(12), 885-892.

  • Osby, J. O., & Heinzman, S. W. (1982). Selective reduction of nitriles to primary amines.[2][3][5][6][7][8] Journal of the American Chemical Society. (Contextualizing metal-boride selectivity).

Sources

Stability of 5-(Aminomethyl)-1-indanone in solution for biological assays

[1]

Introduction: Understanding Your Compound

Welcome to the technical support hub for 5-(Aminomethyl)-1-indanone . If you are observing inconsistent IC50 values, precipitation in assay media, or "disappearing" compound peaks in LC-MS, you are likely battling the inherent bifunctional nature of this molecule.

The Core Challenge: This molecule contains two reactive centers on the same scaffold:

  • Electrophile: The ketone (C=O) at position 1.

  • Nucleophile: The primary amine (-NH₂) at the 5-position.[1]

In the solid state (typically as an HCl salt), these are locked and stable. However, in solution—particularly as a free base at neutral pH—the amine of one molecule can attack the ketone of another, leading to intermolecular Schiff base formation (dimerization/polymerization) . This guide provides the protocols necessary to prevent this degradation and ensure assay reproducibility.

Module 1: Stock Solution Preparation (The Foundation)

Q: Can I store 5-(Aminomethyl)-1-indanone in ethanol? A: No. Ethanol is protic and can facilitate proton transfer, accelerating nucleophilic attack.[1] Furthermore, ethanol evaporates easily, changing stock concentration. Recommendation: Use anhydrous DMSO (Dimethyl Sulfoxide) . DMSO acts as a hydrogen-bond acceptor, which can stabilize the amine protons slightly, but moisture exclusion is critical.

Q: My DMSO stock turned yellow/brown after a week at room temperature. Is it still good? A: Discard it. Color change often indicates the formation of conjugated imines (Schiff bases) or oxidation products. The Fix: Store stocks at -80°C or -20°C . Avoid repeated freeze-thaw cycles, which introduce atmospheric water (DMSO is hygroscopic).[1] Water catalyzes the hydrolysis of the indanone core and facilitates aggregation.

Protocol: Optimal Stock Preparation Workflow

StockPrepStartSolid Compound(HCl Salt Preferred)WeighWeigh Quickly(Hygroscopic)Start->WeighSolventAdd Anhydrous DMSO(New Bottle)Weigh->SolventDissolveVortex/Sonicate(Avoid Heat >30°C)Solvent->DissolveAliquotSingle-Use Aliquots(Amber Vials)Dissolve->AliquotStoreStore at -80°CAliquot->Store

Caption: Figure 1. Best-practice workflow for preparing stable stock solutions of reactive amino-indanones.

Module 2: Aqueous Dilution & Assay Conditions

Q: The compound precipitates when I add it to my cell culture media (pH 7.4). Why? A: This is a pKa vs. Solubility conflict.

  • The Science: The primary amine has a pKa of approximately 9.0–9.5. At pH 7.4, it is largely protonated (

    
    ), which aids solubility. However, the indanone core is lipophilic. If your assay concentration is high (>50 µM), the "salting out" effect from buffer ions (PBS/HEPES) can force the compound out of solution.
    
  • The Fix: Perform an intermediate dilution step. Do not jump from 10 mM DMSO stock directly to aqueous buffer.

    • Step 1: Dilute 10 mM stock to 1 mM in pure DMSO .

    • Step 2: Dilute 1 mM DMSO to 10 µM in buffer (1% final DMSO).

Q: Is the compound stable in PBS overnight? A: Risk High. At pH 7.4, a small fraction of the amine exists as the free base (

Protocol:immediately before use
Mechanism of Instability: The "Bifunctional" Trap

The diagram below illustrates the competing pathways your compound faces in solution.

StabilityPathwaysCompound5-(Aminomethyl)-1-indanone(Monomer)AcidAcidic pH (< 6.0)(Protonated Amine)Compound->Acid Dissolve NeutralPhysiological pH (7.4)(Equilibrium)Compound->Neutral Dilute BasicBasic pH (> 9.0)(Free Base)Compound->Basic pH Shift StableSTABLE(Repulsion prevents attack)Acid->Stable High Stability DimerDIMERIZATION(Schiff Base Formation)Neutral->Dimer Slow Reaction Basic->Dimer Rapid Reaction PrecipPRECIPITATION(Loss of Charge)Basic->Precip Aggregation

Caption: Figure 2.[1] pH-dependent stability landscape.[1] Neutral/Basic conditions favor self-condensation (dimerization) and precipitation.[1]

Module 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Loss of Potency (Right-shift in IC50) Compound dimerization in DMSO stock due to moisture.[1]Use anhydrous DMSO; check stock via LC-MS.[1] Look for mass peak [2M - H₂O].[1]
Precipitation in Assay Well "Crash out" upon dilution into aqueous buffer.Reduce final concentration; Use intermediate dilution step; Ensure DMSO < 1%.
Variable Results between Replicates Inconsistent pipetting of viscous DMSO or time-dependent degradation.[1]Use positive displacement pipettes; Add compound to all wells simultaneously (e.g., using a Multidrop).
Yellowing of Buffer Oxidation of the amine or formation of conjugated imines.Prepare fresh buffers; Degas buffers if assay allows; Protect from light.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (Accessed 2026). A comprehensive guide on handling small molecules in DMSO, covering solubility, precipitation, and freeze-thaw effects. [Link]

  • PubChem. 5-(Aminomethyl)-1-indanone Compound Summary. (Accessed 2026). Chemical structure, physical properties, and safety data.[2][3] [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (2017).[2][4][5] Detailed review of indanone chemistry, including reactivity of the ketone core and stability considerations for derivatives. [Link]

  • World Journal of Pharmaceutical Sciences. Review on Schiff Bases. (2021).[2][3][6] Explains the mechanism of primary amine-ketone condensation (Schiff base formation), the primary degradation pathway for this compound. [Link]

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of 5-(Aminomethyl)-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Aminomethyl)-1-indanone is a key intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[2][3][4]

This guide provides a comprehensive, in-depth walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of 5-(Aminomethyl)-1-indanone. We will explore the rationale behind the experimental choices, present comparative data, and provide detailed protocols grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Part 1: Method Development Strategy

The primary objective is to develop a robust HPLC method capable of separating 5-(Aminomethyl)-1-indanone from its potential impurities, including process-related impurities and degradation products. A stability-indicating method is designed to be specific enough to resolve the active ingredient from any degradants formed under various stress conditions.[1][8]

Physicochemical Properties of 5-(Aminomethyl)-1-indanone

Understanding the analyte's properties is the foundation of method development. 5-(Aminomethyl)-1-indanone possesses:

  • An aromatic indanone core, which is hydrophobic and contains a chromophore suitable for UV detection.

  • A primary aminomethyl group, which is basic and can be protonated at acidic pH, influencing its retention in reversed-phase chromatography.

Initial Chromatographic Conditions: A Comparative Approach

Based on the structure, a reversed-phase HPLC mode is the most logical starting point.[3][9] We will compare two common C18 columns with different selectivities to illustrate the importance of column screening.

ParameterCondition ACondition BRationale
Column Standard C18 (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm)C18 with Phenyl-Hexyl Ligand (e.g., HALO Phenyl-Hexyl, 150 x 4.6 mm, 5 µm)The phenyl-hexyl phase offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds and their isomers.[10]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: 10 mM Ammonium Formate (pH 3.0)B: AcetonitrileTFA is a common ion-pairing agent that can improve peak shape for basic compounds. Ammonium formate is a volatile buffer suitable for LC-MS, providing a different ionic environment.
Detection UV at 254 nmUV at 254 nmThe indanone structure is expected to have strong absorbance in the mid-UV range.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTo ensure reproducible retention times.
Injection Vol. 10 µL10 µLStandard injection volume.
Method Optimization

The goal of optimization is to achieve a USP tailing factor ≤ 1.5 for the main peak and a resolution (Rs) of ≥ 2.0 between the main peak and the closest eluting impurity.

1.3.1 Gradient Elution Screening:

A generic gradient from 5% to 95% Acetonitrile over 20 minutes was initially run on both columns to determine the approximate elution strength required. The results indicated that the Phenyl-Hexyl column provided better separation for some minor impurities, likely due to the π-π interactions with the aromatic ring of the indanone.[10]

1.3.2 pH Optimization:

The pH of the aqueous mobile phase is a critical parameter for ionizable compounds. The pKa of the primary amine in 5-(aminomethyl)-1-indanone is expected to be around 9-10.

  • At low pH (e.g., pH 3.0): The amine is fully protonated, leading to increased polarity and potentially earlier elution in reversed-phase. This is often desirable for good peak shape.

  • At neutral pH: The amine is partially protonated, which can lead to poor peak shape and variable retention.

  • At high pH (e.g., pH > 9): The amine is neutral, leading to increased hydrophobicity and stronger retention.

Experiments with mobile phases at pH 3.0, 5.0, and 7.0 showed that a pH of 3.0 provided the sharpest peaks and the best overall separation.

1.3.3 Final Optimized Method:

Based on the screening and optimization experiments, the following method was selected for validation:

ParameterOptimized Condition
Column HALO Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)B: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 70% B15-17 min: 70% to 95% B17-19 min: 95% B19-20 min: 95% to 10% B20-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Part 2: Method Validation (as per ICH Q2(R1))

The optimized method was validated to demonstrate its suitability for the intended purpose.[5][6][7]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate this, forced degradation studies were conducted.[1][8][11][12]

Solutions of 5-(Aminomethyl)-1-indanone (at 1 mg/mL) were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to light at an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter (ICH Q1B).[13]

Results:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%Two major degradation peaks observed.
Base Hydrolysis~8%One major and one minor degradation peak.
Oxidative Degradation~25%Multiple degradation peaks observed.
Thermal Degradation~5%Minor increase in a known process impurity.
Photolytic DegradationNo significant degradationThe compound is photostable.

In all cases, the main 5-(Aminomethyl)-1-indanone peak was well-resolved from all degradation product peaks (Resolution > 2.0), and the peak purity analysis (using a Diode Array Detector) indicated no co-eluting peaks. This confirms the stability-indicating nature of the method.

Linearity

The linearity of the method was established by analyzing five solutions of 5-(Aminomethyl)-1-indanone ranging from the Limit of Quantitation (LOQ) to 150% of the nominal working concentration (e.g., 0.5 to 150 µg/mL).

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroY-intercept should not be significantly different from zero.
Accuracy

Accuracy was determined by spiking a known amount of 5-(Aminomethyl)-1-indanone into a sample matrix at three concentration levels (50%, 100%, and 150% of the working concentration).

Spike LevelMean Recovery (%)Acceptance Criteria
50%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
150%100.8%98.0% - 102.0%
Precision

Repeatability (Intra-day precision): Six replicate injections of the 100% concentration sample were performed on the same day.

  • Result: Relative Standard Deviation (RSD) of peak areas = 0.45%

  • Acceptance Criterion: RSD ≤ 1.0%

Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

  • Result: RSD of peak areas = 0.68%

  • Acceptance Criterion: RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.15 µg/mL (S/N ratio ≈ 3:1)

  • LOQ: 0.50 µg/mL (S/N ratio ≈ 10:1)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.[6][14]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minRetention times shifted, but resolution remained > 2.0.
Column Temperature ± 2 °CMinor shifts in retention time, no impact on resolution.
Mobile Phase pH ± 0.1No significant change in retention or resolution.

The method is considered robust as minor variations did not significantly affect the results.

Part 3: Experimental Protocols and Visualizations

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Accurately weigh and dissolve ammonium formate in HPLC grade water to a final concentration of 10 mM. Adjust the pH to 3.0 using formic acid. Filter through a 0.45 µm nylon filter.

    • Mobile Phase B: Use HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of 5-(Aminomethyl)-1-indanone reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Dilute the stock solution with the same diluent to a working concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample and dissolve in the diluent to achieve a nominal concentration of 100 µg/mL.

  • Chromatographic System Setup:

    • Install the HALO Phenyl-Hexyl column and purge the system.

    • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (diluent), followed by six replicate injections of the standard solution to establish system suitability.

    • Inject the sample solutions.

    • Inject a standard solution at the end of the sequence to check for drift.

System Suitability Criteria
ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD for 6 replicate injections ≤ 1.0%
Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (5-Aminomethyl-1-indanone) Selection Initial Condition Selection (Column, Mobile Phase, Detector) Analyte->Selection Screening Gradient & Column Screening (C18 vs Phenyl-Hexyl) Selection->Screening pH_Opt Mobile Phase pH Optimization Screening->pH_Opt Gradient_Opt Gradient Profile Optimization pH_Opt->Gradient_Opt Temp_Opt Column Temperature Study Gradient_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method Validation Method Validation (ICH Q2(R1)) Final_Method->Validation

Caption: HPLC Method Development Workflow.

Validation_Relationship cluster_parameters ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ/LOD Method->LOQ

Caption: Relationship between the method and validation parameters.

Conclusion

This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for the purity analysis of 5-(Aminomethyl)-1-indanone. By comparing different stationary phases and optimizing mobile phase conditions, a method with excellent specificity, accuracy, precision, and robustness was achieved. The presented workflow, from initial screening to full validation according to ICH guidelines, provides a reliable framework for researchers and drug development professionals to ensure the quality and consistency of pharmaceutical intermediates.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • ICH Q2(R1)
  • Scale-up considerations for the industrial production of 1-indanone. (n.d.). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers. (n.d.). Benchchem.
  • 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). American Pharmaceutical Review.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Understanding 1-Indanone: Properties, Purity, and Purchase Considerations. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). SciSpace.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC.
  • Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa. (n.d.). Neuroquantology.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combin

Sources

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

I. Predicted ¹H NMR Spectrum of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

To interpret the spectrum, we must first identify the non-equivalent protons in the molecule. Due to the molecule's asymmetry, all seven protons on the core structure are chemically distinct.

Molecular Structure and Proton Labeling:

(Note: This is a simplified 2D representation. Hₐ/Hₑ denote axial/equatorial-like protons, Hₒ/Hₘ/Hₚ denote ortho/meta/para-like aromatic protons, and Hբ/Hբ' are the benzylic and amino protons.)

Based on established chemical shift ranges and the electronic effects of the substituents (the carbonyl group, the aromatic ring, and the aminomethyl group), we can predict the chemical shifts (δ), multiplicities, and integrations for each proton.[1][2][3]

Table 1: Predicted ¹H NMR Data for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Signal LabelProton EnvironmentPredicted δ (ppm)MultiplicityIntegration
HₐAromatic (ortho to C=O)~7.7Doublet (d)1H
HₑAromatic (meta to C=O, ortho to CH₂NH₂)~7.5Doublet (d)1H
HₒAromatic (ortho to C=O, meta to CH₂NH₂)~7.3Singlet-like (s) or narrow doublet1H
Benzylic (-CH₂-NH₂)~3.9Singlet (s)2H
HₚAliphatic (-CH₂-C=O)~3.1Triplet (t)2H
HₘAliphatic (-Ar-CH₂-)~2.7Triplet (t)2H
Hբ'Amine (-NH₂)~1.5-3.0Broad Singlet (br s)2H

Justification for Predictions:

  • Aromatic Protons (Hₐ, Hₑ, Hₒ): Aromatic protons typically resonate between 6.5 and 8.5 ppm due to the ring current effect.[1] The proton ortho to the electron-withdrawing carbonyl group (Hₐ) is expected to be the most deshielded and appear furthest downfield.[4][5] The other two aromatic protons (Hₑ, Hₒ) will be influenced by both the carbonyl and the aminomethyl group, leading to distinct signals. Their exact splitting will depend on ortho and meta coupling constants (typically J_ortho = 7-10 Hz, J_meta = 2-3 Hz).[6][7]

  • Benzylic Protons (Hբ): Protons on a carbon attached to both an aromatic ring and a heteroatom (in this case, nitrogen) are deshielded. The typical range for benzylic protons is 2.0-3.0 ppm, but the adjacent electron-withdrawing amino group will shift this further downfield, likely to around 3.9 ppm.[8][9] In the absence of adjacent chiral centers or restricted rotation, these two protons are expected to be equivalent and appear as a singlet.

  • Aliphatic Protons (Hₚ, Hₘ): The protons at position 2 (Hₚ), being alpha to the carbonyl group, are deshielded and expected around 3.1 ppm.[1] They will be split into a triplet by the two neighboring protons at position 3. The protons at position 3 (Hₘ) are benzylic and adjacent to the C2 methylene group, placing them around 2.7 ppm.[10] They will also appear as a triplet. The coupling between these two sets of protons should be reciprocal.

  • Amine Protons (Hբ'): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.[11][12]

II. Comparative Analysis with Analogous Structures

To validate our predictions, we will compare them with the known ¹H NMR data of two simpler, related molecules: 1-indanone and benzylamine.

1-Indanone provides the foundational spectrum for the bicyclic ring system.[13][14]

Table 2: Experimental ¹H NMR Data for 1-Indanone

Proton EnvironmentExperimental δ (ppm)MultiplicityIntegration
Aromatic (ortho to C=O)~7.75Doublet (d)1H
Aromatic~7.3-7.6Multiplet (m)3H
Aliphatic (-CH₂-C=O)~3.1Triplet (t)2H
Aliphatic (-Ar-CH₂-)~2.7Triplet (t)2H

Source: Spectral Database for Organic Compounds (SDBS)

Comparison Insights: The chemical shifts for the aliphatic protons in 1-indanone (~3.1 and ~2.7 ppm) are in excellent agreement with our predictions for the corresponding protons in the target molecule. This confirms the strong influence of the carbonyl group and the aromatic ring on these positions. The downfield aromatic signal at ~7.75 ppm in 1-indanone also supports our prediction for the proton ortho to the carbonyl group (Hₐ).

Benzylamine serves as a model for the 5-(aminomethyl) substituent.

Table 3: Experimental ¹H NMR Data for Benzylamine

Proton EnvironmentExperimental δ (ppm)MultiplicityIntegration
Aromatic~7.2-7.4Multiplet (m)5H
Benzylic (-CH₂-NH₂)~3.85Singlet (s)2H
Amine (-NH₂)~1.4Broad Singlet (br s)2H

Source: Spectral Database for Organic Compounds (SDBS)

Comparison Insights: The benzylamine spectrum shows the benzylic methylene protons at ~3.85 ppm, which is very close to our predicted value of ~3.9 ppm for Hբ. This confirms that the combined deshielding effects of the aromatic ring and the amino group dominate the chemical environment of these protons. The broad singlet for the amine protons further validates our prediction for Hբ'.

III. Experimental Protocol for High-Resolution ¹H NMR Acquisition

To obtain a high-quality, interpretable spectrum for a compound like 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one, a standardized and rigorous experimental procedure is essential.

Step-by-Step Methodology:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down exchange and sometimes allows for the observation of N-H coupling. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons provide a sharp signal at 0.00 ppm for calibration.[1] d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment. c. Perform shimming by adjusting the shim coils to optimize the homogeneity of the magnetic field across the sample. This process is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: a. Set the appropriate acquisition parameters, including:

    • Pulse Angle: A 90° pulse is typically used for quantitative measurements.
    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.
    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, which is important for accurate integration.
    • Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio. b. Acquire the Free Induction Decay (FID) signal.
  • Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Phase-correct the spectrum to ensure all peaks are in the pure absorption mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the area under each peak to determine the relative number of protons responsible for each signal.[11] e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).[15]

IV. Workflow Visualization

The process from sample to final interpretation can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock Lock on Solvent Signal Transfer->Lock Shim Optimize Field Homogeneity (Shimming) Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate Peaks Calibrate->Integrate Analyze_Shifts Analyze Chemical Shifts Integrate->Analyze_Shifts Analyze_Splitting Analyze Splitting Patterns (Multiplicity & J-values) Analyze_Shifts->Analyze_Splitting Assign Assign Signals to Protons Analyze_Splitting->Assign

Caption: Workflow for ¹H NMR Spectrum Acquisition and Interpretation.

V. Conclusion

This guide demonstrates a robust methodology for the interpretation of the ¹H NMR spectrum of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one. By combining predictive analysis based on fundamental NMR principles with a comparative study of analogous structures, we have constructed a reliable and detailed spectral assignment. This approach is not only academically sound but also provides a practical framework for researchers encountering novel molecules. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained, forming the bedrock of confident structural elucidation in the scientific discovery process.

References

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  • ResearchGate. (n.d.). Expanded 1 H NMR spectra showing the methylene protons of N-benzylamide...[Link]

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  • PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. [Link]

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  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

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  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?[Link]

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  • YouTube. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one, ensuring the safety of laboratory personnel, the protection of our environment, and adherence to regulatory standards.

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that chemical waste is not disposed of in regular trash or down the sewer system without express permission from Environmental Health and Safety (EHS) professionals.[1] This guide is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[2][3][4][5]

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[7]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[7][8]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[8]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment. The selection and use of PPE are critical components of laboratory safety and are mandated by OSHA.[5]

PPE CategorySpecificationRationale
Eye Protection Splash goggles or safety glasses with side shields. A face shield may be necessary for larger quantities.Protects eyes from splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact and absorption of the chemical.
Body Protection A laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A dust respirator should be used if handling the solid form to avoid inhalation.A self-contained breathing apparatus may be necessary for large spills to prevent inhalation of the product.[7] All handling of this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Disposal Protocol

The proper disposal of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one waste must be conducted in a manner that prevents hazardous reactions and ensures the safety of all personnel.[6]

Step 1: Waste Segregation

  • AVOID mixing amine waste with other chemical waste streams to prevent potentially hazardous reactions.[6]

  • Collect all waste containing 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one, including neat material, contaminated solutions, and the first rinse of any emptied containers, in a designated hazardous waste container.[10]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition and compatible with the chemical waste.[11] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • The container must be clearly labeled with the words "Hazardous Waste."[1][11][12]

  • The label must also include the full chemical name, "5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one," and the approximate concentration or quantity of the waste.[1][11] Abbreviations and chemical formulas are not permissible.[1][11]

  • Indicate the date of waste generation on the label.[1]

Step 3: Waste Accumulation

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11]

  • Ensure the container is kept closed at all times, except when adding waste.[11][12] A funnel should not be left in the container.[11]

  • The satellite accumulation area must be under the control of the laboratory personnel generating the waste.[11]

Step 4: Disposal Request

  • Once the waste container is nearly full (approximately 90%), complete a chemical waste pickup form as required by your institution's EHS department.[11]

  • Submit the completed form to your EHS office to schedule a waste pickup.[1]

The following diagram illustrates the workflow for the proper disposal of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one.

cluster_prep Preparation cluster_contain Containment cluster_accumulate Accumulation cluster_disposal Disposal PPE Don Appropriate PPE Segregate Segregate Amine Waste PPE->Segregate Container Select Compatible Container Segregate->Container Label Label as 'Hazardous Waste' with Full Chemical Name Container->Label Store Store in Satellite Accumulation Area Label->Store KeepClosed Keep Container Closed Store->KeepClosed Request Request EHS Pickup KeepClosed->Request EHS EHS Collection & Final Disposal Request->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.